Cas no 2042284-97-7 (2-4-(trifluoromethyl)phenylpropanethioamide)

2-4-(Trifluoromethyl)phenylpropanethioamide is a specialized organic compound featuring a trifluoromethylphenyl group attached to a propanethioamide backbone. Its unique structure, combining electron-withdrawing trifluoromethyl functionality with a thioamide moiety, makes it a valuable intermediate in medicinal chemistry and agrochemical research. The compound exhibits potential as a building block for synthesizing bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the thioamide functionality offers versatility in further derivatization. This compound is particularly useful in exploratory studies where structural fine-tuning is required to optimize pharmacological or physicochemical properties.
2-4-(trifluoromethyl)phenylpropanethioamide structure
2042284-97-7 structure
Product name:2-4-(trifluoromethyl)phenylpropanethioamide
CAS No:2042284-97-7
MF:C10H10F3NS
Molecular Weight:233.253311634064
CID:5869926
PubChem ID:122674199

2-4-(trifluoromethyl)phenylpropanethioamide 化学的及び物理的性質

名前と識別子

    • 2-4-(trifluoromethyl)phenylpropanethioamide
    • SCHEMBL18210598
    • 2042284-97-7
    • EN300-1955708
    • UZRRYLFOQQMLBW-UHFFFAOYSA-N
    • 2-[4-(Trifluoromethyl)phenyl]propanethioamide
    • インチ: 1S/C10H10F3NS/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H2,14,15)
    • InChIKey: UZRRYLFOQQMLBW-UHFFFAOYSA-N
    • SMILES: S=C(C(C)C1C=CC(C(F)(F)F)=CC=1)N

計算された属性

  • 精确分子量: 233.04860498g/mol
  • 同位素质量: 233.04860498g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 231
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.1Ų
  • XLogP3: 2.8

2-4-(trifluoromethyl)phenylpropanethioamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1955708-0.1g
2-[4-(trifluoromethyl)phenyl]propanethioamide
2042284-97-7
0.1g
$1031.0 2023-09-17
Enamine
EN300-1955708-2.5g
2-[4-(trifluoromethyl)phenyl]propanethioamide
2042284-97-7
2.5g
$2295.0 2023-09-17
Enamine
EN300-1955708-10.0g
2-[4-(trifluoromethyl)phenyl]propanethioamide
2042284-97-7
10g
$5037.0 2023-05-26
Enamine
EN300-1955708-1g
2-[4-(trifluoromethyl)phenyl]propanethioamide
2042284-97-7
1g
$1172.0 2023-09-17
Enamine
EN300-1955708-0.5g
2-[4-(trifluoromethyl)phenyl]propanethioamide
2042284-97-7
0.5g
$1124.0 2023-09-17
Enamine
EN300-1955708-0.05g
2-[4-(trifluoromethyl)phenyl]propanethioamide
2042284-97-7
0.05g
$983.0 2023-09-17
Enamine
EN300-1955708-0.25g
2-[4-(trifluoromethyl)phenyl]propanethioamide
2042284-97-7
0.25g
$1078.0 2023-09-17
Enamine
EN300-1955708-1.0g
2-[4-(trifluoromethyl)phenyl]propanethioamide
2042284-97-7
1g
$1172.0 2023-05-26
Enamine
EN300-1955708-10g
2-[4-(trifluoromethyl)phenyl]propanethioamide
2042284-97-7
10g
$5037.0 2023-09-17
Enamine
EN300-1955708-5.0g
2-[4-(trifluoromethyl)phenyl]propanethioamide
2042284-97-7
5g
$3396.0 2023-05-26

2-4-(trifluoromethyl)phenylpropanethioamide 関連文献

2-4-(trifluoromethyl)phenylpropanethioamideに関する追加情報

Introduction to 2-4-(trifluoromethyl)phenylpropanethioamide (CAS No. 2042284-97-7)

2-4-(trifluoromethyl)phenylpropanethioamide, identified by its CAS number 2042284-97-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of thioamides, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group in its molecular structure enhances its pharmacological properties, making it a valuable candidate for further research and development.

The chemical structure of 2-4-(trifluoromethyl)phenylpropanethioamide consists of a phenyl ring substituted with a trifluoromethyl group at the 2 and 4 positions, linked to a propanethioamide moiety. This unique arrangement contributes to its distinct physicochemical properties, including improved lipophilicity and metabolic stability, which are crucial factors in drug design. The compound's molecular formula can be represented as C11H9F3NS, reflecting its composition and the presence of fluorine atoms, which are known to modulate biological activity.

In recent years, there has been a growing interest in the development of novel thioamide derivatives due to their potential roles as intermediates in the synthesis of bioactive molecules. The trifluoromethyl group is particularly noteworthy, as it is frequently incorporated into pharmaceutical compounds to enhance binding affinity, reduce metabolic degradation, and improve overall efficacy. Studies have demonstrated that such modifications can significantly alter the pharmacokinetic profile of drugs, leading to more prolonged and targeted therapeutic effects.

The synthesis of 2-4-(trifluoromethyl)phenylpropanethioamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution protocols, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's structural complexity but also underscore the importance of innovative approaches in modern drug discovery.

Recent research has explored the biological activity of 2-4-(trifluoromethyl)phenylpropanethioamide in various preclinical models. Preliminary studies suggest that this compound exhibits promising properties as an inhibitor of certain enzymes involved in inflammatory pathways. The trifluoromethyl group appears to play a critical role in modulating the enzyme's active site, thereby enhancing inhibitory effects. Such findings are particularly relevant in the context of chronic inflammatory diseases, where targeted inhibition of key enzymatic pathways could lead to novel therapeutic interventions.

trifluoromethyl)phenylpropanethioamide may interfere with signaling pathways commonly dysregulated in cancer cells. The thioamide moiety is known to interact with biological targets in complex ways, often leading to altered cellular behavior. By incorporating a trifluoromethyl group, researchers aim to fine-tune these interactions for greater specificity and efficacy. This approach aligns with current trends in oncology research, where small-molecule inhibitors are being designed to selectively target cancer-specific pathways. trifluoromethyl)phenylpropanethioamide is another area of active investigation. Studies have shown that compounds containing fluorine atoms often exhibit improved bioavailability and reduced clearance rates compared to their non-fluorinated counterparts. This phenomenon is attributed to the electron-withdrawing nature of fluorine, which can stabilize reactive intermediates and enhance binding interactions with biological targets. Understanding these pharmacokinetic characteristics is essential for optimizing dosing regimens and improving therapeutic outcomes. trifluoromethyl)phenylpropanethioamide represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The incorporation of a trifluoromethyl group enhances its pharmacological properties, making it a valuable tool for further research and development. As our understanding of drug design principles continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of novel therapeutic agents.

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